(2E)-3-(5-Methyl-2-furyl)acryloyl chloride
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Overview
Description
(2E)-3-(5-Methyl-2-furyl)acryloyl chloride is an organic compound that belongs to the family of acyl chlorides It features a furan ring substituted with a methyl group at the 5-position and an acryloyl chloride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-Methyl-2-furyl)acryloyl chloride typically involves the reaction of 5-methyl-2-furylacrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
5-Methyl-2-furylacrylic acid+SOCl2→(2E)-3-(5-Methyl-2-furyl)acryloyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow processes. This method offers better control over reaction conditions, minimizes side reactions, and enhances safety by reducing the handling of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-Methyl-2-furyl)acryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Addition Reactions: The double bond in the acryloyl group can participate in addition reactions, such as hydrogenation and halogenation.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Addition Reactions: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions, while halogenation can be achieved using halogen sources like bromine or chlorine.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution with alcohols and amines, respectively.
Hydrogenated Products: Resulting from the addition of hydrogen across the double bond.
Polymers: Produced through polymerization reactions, which can be tailored for specific applications.
Scientific Research Applications
(2E)-3-(5-Methyl-2-furyl)acryloyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a reactive intermediate in the modification of biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2E)-3-(5-Methyl-2-furyl)acryloyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to modify other molecules by forming covalent bonds, which can alter the properties and functions of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-Furyl)acryloyl chloride: Similar structure but lacks the methyl group on the furan ring.
(2E)-3-(5-Methyl-2-thienyl)acryloyl chloride: Contains a thiophene ring instead of a furan ring.
(2E)-3-(5-Methyl-2-pyrrolyl)acryloyl chloride: Features a pyrrole ring in place of the furan ring.
Uniqueness
The presence of the methyl group on the furan ring in (2E)-3-(5-Methyl-2-furyl)acryloyl chloride can influence its reactivity and the properties of the resulting products. This structural feature can lead to differences in steric and electronic effects compared to its analogs, making it a unique compound for specific applications .
Properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)prop-2-enoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVMEYJIQAAXGD-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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